Product packaging for 7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanol(Cat. No.:)

7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanol

Cat. No.: B11922762
M. Wt: 149.15 g/mol
InChI Key: PWYSHCPPDKGXIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanol (CAS Number: 1638760-23-2) is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This compound features the 7H-pyrrolo[2,3-d]pyrimidine core, a structure known for its resemblance to purine bases, which allows it to act as a versatile hinge-binding region binder in kinase inhibition studies . The hydroxymethyl group at the 2-position provides a synthetic handle for further derivatization to create targeted molecules. The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in the development of potent kinase inhibitors with antitumor efficacy. Scientific literature demonstrates its application in creating compounds that selectively inhibit a range of kinases. These include p21-activated kinase 4 (PAK4), a serine/threonine kinase closely associated with cancer progression and chemo-resistance . Additionally, derivatives have been designed as potent inhibitors of hematopoietic progenitor kinase 1 (HPK1), an emerging target for cancer immunotherapy . The scaffold is also fundamental in the development of multi-kinase inhibitors and selective type II c-Met/Axl inhibitors, which show promising antitumor activity in solid tumor models . Furthermore, this core structure is utilized in the synthesis of cyclin-dependent kinase (CDK) inhibitors, which have shown potential in suppressing the proliferation of pancreatic cancer cells . This product is intended for research purposes as a key intermediate in the synthesis and exploration of novel therapeutic agents. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O B11922762 7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanol

InChI

InChI=1S/C7H7N3O/c11-4-6-9-3-5-1-2-8-7(5)10-6/h1-3,11H,4H2,(H,8,9,10)

InChI Key

PWYSHCPPDKGXIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=NC(=NC=C21)CO

Origin of Product

United States

Exploration of Biological Activities of 7h Pyrrolo 2,3 D Pyrimidin 2 Ylmethanol Derivatives

Antineoplastic and Anticancer Research

The 7H-pyrrolo[2,3-d]pyrimidine framework is a cornerstone in the development of novel anticancer agents. nih.govmdpi.com Its structural similarity to adenine (B156593) allows its derivatives to function as competitive inhibitors of ATP-binding sites within a multitude of protein kinases, many of which are crucial for tumor progression. nih.govnih.gov Research has demonstrated that derivatives of this scaffold can induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines. nih.govnih.gov

In one study, a series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides showed promising cytotoxic effects against four different cancer cell lines, with IC50 values between 29 and 59 µM. nih.gov Mechanistic studies of a lead compound from this series, compound 5k, confirmed its ability to trigger apoptosis in HepG2 liver cancer cells. This was evidenced by an increase in the pro-apoptotic proteins caspase-3 and Bax, alongside a decrease in the anti-apoptotic protein Bcl-2. nih.gov

Further research into other derivatives has identified compounds with potent activity against bladder and ovarian cancer cells. nih.gov For instance, compound 13i was found to be highly effective against human RT-112 bladder cancer cells and induced significant apoptosis and cell cycle accumulation at the sub-G1 phase in cancer cells overexpressing the enzyme CK1δ. nih.gov The versatility of the scaffold allows for structural modifications that can fine-tune the biological activity, leading to the discovery of compounds with potential for further development as novel anticancer agents. nih.govnih.gov

Kinase Inhibition Profiles

The primary mechanism behind the anticancer activity of 7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanol derivatives is their ability to inhibit protein kinases, enzymes that play a critical role in cellular signal transduction pathways that, when dysregulated, can lead to cancer.

Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been extensively investigated as inhibitors of the Janus kinase (JAK) family, which includes JAK1, JAK2, JAK3, and TYK2. These enzymes are integral to cytokine signaling pathways that regulate immune responses and cell growth, making them key targets in various cancers and inflammatory diseases. nih.govresearchgate.net

Researchers have successfully designed and synthesized novel derivatives with potent inhibitory activity against various JAK family members. For example, compound (R)-6c , which incorporates a 5-azaspiro[2.4]heptan-7-amine moiety, was identified as a selective JAK1 inhibitor with an IC50 value of 8.5 nM. researchgate.net It demonstrated a 48-fold selectivity over JAK2. researchgate.net

In another study, a series of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids were developed as potential JAK2 inhibitors. cpu.edu.cn Compound 16c from this series showed excellent potency against JAK2 with an IC50 of 6 nM and displayed high selectivity (>97-fold) against the closely related JAK3. cpu.edu.cn This compound also exhibited favorable pharmacokinetic properties and potent efficacy against erythroleukemic cells. cpu.edu.cn

Furthermore, structural optimization of the 7H-pyrrolo[2,3-d]pyrimidine scaffold has led to the development of highly selective JAK3 inhibitors. nih.gov Compound 9a was found to irreversibly bind to JAK3 and robustly inhibit its signaling with only mild suppression of other JAKs. nih.gov

CompoundTarget KinaseIC50 (nM)Selectivity
(R)-6cJAK18.548-fold over JAK2
16cJAK26>97-fold over JAK3
9aJAK3PotentHigh

Based on the available research, there is limited specific information regarding the activity of this compound derivatives as direct inhibitors of 3-Phosphoinositide-Dependent Kinase 1 (PDK1). While the broader class of pyrrolopyrimidines has been explored for various kinase targets, dedicated studies focusing on PDK1 inhibition by this particular chemical series are not extensively documented in the searched literature.

Monopolar spindle kinase 1 (Mps1) is a critical component of the spindle assembly checkpoint, a key process in cell division. Inhibition of Mps1 can lead to cell cycle arrest and apoptosis in cancer cells, making it an attractive therapeutic target. nih.gov A novel class of Mps1 inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine structure was designed using a scaffold hopping strategy. nih.gov

Within this class, compound 12 emerged as a particularly potent Mps1 inhibitor with an IC50 of 29 nM. nih.gov This compound effectively inhibited the phosphorylation of Mps1 both in vitro and in vivo. In cellular assays, treatment with compound 12 impeded the proliferation of breast cancer cell lines (MCF-7 and 4T1) by inducing cell cycle arrest and apoptosis. nih.gov

CompoundTarget KinaseIC50 (nM)Biological Effect
12Mps129Induces cell cycle arrest and apoptosis in breast cancer cells

Bruton's tyrosine kinase (Btk) is a key enzyme in B-cell receptor signaling, and its dysregulation is implicated in several B-cell malignancies and autoimmune diseases. nih.gov The 7H-pyrrolo[2,3-d]pyrimidine scaffold has proven to be a valuable starting point for developing potent Btk inhibitors. nih.govmdpi.com

Researchers have synthesized various derivatives that act as both reversible and irreversible Btk inhibitors. nih.gov One such derivative, compound 20 , was identified as a covalent irreversible Btk inhibitor with an IC50 of 21.7 nM. mdpi.com This compound exhibited moderate selectivity for Btk and demonstrated potent anti-arthritic activity in a mouse model. mdpi.com The development of these compounds highlights the potential of the pyrrolopyrimidine scaffold in creating effective treatments for B-cell-related cancers and autoimmune disorders. nih.gov

CompoundTarget KinaseIC50 (nM)Inhibition Type
20Btk21.7Covalent Irreversible

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (Her2) are well-established targets in cancer therapy, particularly for solid tumors where they are often overexpressed or mutated. nih.govmdpi.com The 7H-pyrrolo[2,3-d]pyrimidine core is a recognized pharmacophore for developing inhibitors against these tyrosine kinases. nih.gov

A series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides were synthesized and evaluated for their multi-targeted kinase inhibition. nih.gov Compound 5k from this series displayed significant inhibitory activity against both EGFR and Her2, with IC50 values of 40 nM and 68 nM, respectively. nih.govmdpi.com This compound's potency was comparable to the established multi-kinase inhibitor sunitinib (B231). nih.gov The strategic incorporation of halogen atoms into the structure is believed to enhance the binding affinity and pharmacological properties of these inhibitors. nih.govmdpi.com

CompoundTarget KinaseIC50 (nM)
5kEGFR40
5kHer268
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR2 is a well-established strategy in cancer therapy.

A series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides has been synthesized and evaluated for their anti-cancer properties. mdpi.comnih.gov Within this series, compound 5k emerged as a potent multi-targeted kinase inhibitor, demonstrating significant activity against VEGFR2. mdpi.comnih.gov This compound exhibited an IC50 value of 136 nM against VEGFR2, which was notably more potent than the established multi-kinase inhibitor sunitinib (IC50 = 261 nM) in the same assay. mdpi.com The strategic incorporation of halogen atoms and the pyrrolo[2,3-d]pyrimidine core contribute to the enhanced binding affinity and inhibitory potential of these derivatives. mdpi.comnih.gov

CompoundTarget KinaseIC50 (nM)
5k VEGFR2136
SunitinibVEGFR2261
Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

Cyclin-Dependent Kinase 2 (CDK2) plays a crucial role in the regulation of the cell cycle, particularly in the transition from G1 to S phase. Dysregulation of CDK2 activity is a common feature in many cancers, making it an attractive target for therapeutic intervention.

Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been investigated as inhibitors of CDK2. In the same study mentioned previously, the multi-targeted inhibitor 5k also displayed inhibitory activity against CDK2, with an IC50 value of 204 nM. mdpi.com

Further research has led to the development of highly selective CDK2 inhibitors based on a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core structure. nih.govnih.govresearchgate.net By starting from a high-throughput screening hit, researchers successfully used a scaffold hopping strategy to develop compounds with exceptional selectivity for CDK2 over other cyclin-dependent kinases such as CDK1, CDK4, CDK6, CDK7, and CDK9. nih.gov

Another series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives has been designed and synthesized as CDK inhibitors. mdpi.com While the primary focus of this study was on CDK9, several compounds were also evaluated for their activity against a panel of CDKs, including CDK2. This work underscores the adaptability of the pyrrolo[2,3-d]pyrimidine scaffold for targeting various members of the CDK family. mdpi.com

CompoundTarget KinaseIC50 (nM)
5k CDK2204
p21-Activated Kinase 4 (PAK4) Inhibitors

p21-Activated Kinase 4 (PAK4) is a key signaling protein that is overexpressed in a variety of cancers and plays a significant role in tumor progression, cell migration, and survival. nih.govnih.gov This makes PAK4 a compelling target for the development of novel anti-cancer agents.

A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent PAK4 inhibitors. nih.govnih.gov Among these, compounds 5n and 5o demonstrated noteworthy enzymatic inhibitory activities with IC50 values of 2.7 nM and 20.2 nM, respectively. nih.govnih.gov These compounds also exhibited potent activity against the MV4-11 cell line with IC50 values of 7.8 nM and 38.3 nM, respectively. nih.govnih.gov

Further investigation revealed that compound 5n can induce cell cycle arrest at the G0/G1 phase and promote apoptosis in MV4-11 cells. nih.govnih.gov Molecular modeling studies suggest that these compounds bind to the ATP-binding site of PAK4, forming key hydrogen bonding and hydrophobic interactions. nih.govnih.gov The structural differences in the substituents on the pyrrolo[2,3-d]pyrimidine core have been shown to lead to significant variations in inhibitory capacity.

CompoundTarget KinaseEnzymatic IC50 (nM)Cellular IC50 (MV4-11 cell line) (nM)
5n PAK42.77.8
5o PAK420.238.3
c-Met/Axl Kinase Inhibitors

The receptor tyrosine kinases c-Met and Axl are implicated in tumor cell proliferation, survival, invasion, and resistance to therapy. Dual inhibition of both c-Met and Axl is a promising strategy to overcome cancer drug resistance.

Researchers have identified a novel type II inhibitor, compound 22a , based on a 4-amino-7H-pyrrolo[2,3-d]pyrimidine scaffold, that acts as a selective dual inhibitor of c-Met and Axl kinases. This compound exhibited remarkable potency with IC50 values of 1 nM for c-Met and 10 nM for Axl. Notably, compound 22a demonstrated over 100-fold selectivity against other members of the TAM subfamily of receptor tyrosine kinases. In preclinical studies, this compound showed superior anti-proliferative activity in various solid tumors compared to the known inhibitor cabozantinib.

CompoundTarget KinaseIC50 (nM)
22a c-Met1
22a Axl10
Aurora Kinase Inhibitors

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for the regulation of mitosis. Their overexpression is frequently observed in human cancers, making them attractive targets for anti-cancer drug development.

A series of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines has been synthesized and evaluated for their ability to dually inhibit Aurora kinase A (AURKA) and the epidermal growth factor receptor (EGFR) kinase. Within this series, compounds demonstrated nanomolar inhibition of EGFR and micromolar inhibition of AURKA.

Compound 6 , a 4-methoxyphenylpyrrolo[2,3-d]pyrimidin-4-amine, showed single-digit micromolar inhibition of both AURKA and EGFR. Compound 2 , the most potent dual inhibitor from this series, underwent further evaluation in squamous cell head and neck cancer cell lines to investigate its downstream effects. This research highlights the potential of the 7H-pyrrolo[2,3-d]pyrimidine scaffold in designing dual-activity kinase inhibitors.

CompoundTarget KinaseInhibition Level
2 AURKA & EGFRMost potent in series
6 AURKA & EGFRSingle-digit micromolar
Threonine Tyrosine Kinase (TTK) Inhibitors

Threonine Tyrosine Kinase (TTK), also known as Mps1, is a dual-specificity kinase that plays a critical role in the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Inhibition of TTK can lead to aneuploidy and cell death in cancer cells, making it a target for cancer therapy.

While direct studies on this compound derivatives as TTK inhibitors are limited, research on the closely related pyrido[2,3-d]pyrimidin-7(8H)-one scaffold has yielded potent and selective TTK inhibitors. nih.gov A representative compound from this series, 5o , displayed a strong binding affinity for TTK with a Kd value of 0.15 nM and an IC50 value of 23 nM for TTK kinase activity. nih.gov This compound was found to be highly selective for TTK when tested against a large panel of other kinases. nih.gov The findings from this study suggest that the broader pyrimidine-based heterocyclic systems are promising scaffolds for the development of TTK inhibitors. nih.gov

CompoundScaffoldTarget KinaseIC50 (nM)Kd (nM)
5o Pyrido[2,3-d]pyrimidin-7(8H)-oneTTK230.15
Adenosine Kinase Inhibitors

Currently, there is a lack of specific research literature detailing the exploration of this compound derivatives as inhibitors of Adenosine Kinase.

Mitogen-Activated Protein Kinases (MAPK) Inhibitors

Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have emerged as noteworthy inhibitors of Mitogen-Activated Protein Kinases (MAPKs). The MAPK signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.

Research has focused on the synthesis of various halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide' compounds. nih.gov These derivatives have been designed to function as multi-targeted kinase inhibitors. nih.gov Notably, certain compounds within this series have demonstrated significant inhibitory activity against key kinases involved in cancer progression, such as EGFR, Her2, and VEGFR2, with IC50 values indicating potent inhibition. nih.gov The strategic inclusion of halogen atoms in these molecules aims to enhance their potency and selectivity. nih.gov

Molecular dynamics simulations have provided insights into the inhibitory mechanisms of 7H-pyrrolo[2,3-d]pyrimidine derivatives against p21-activated kinase 4 (PAK4), a kinase linked to various cancers. mdpi.com These studies have shown that the inhibitors interact strongly with the hinge region and other key residues within the kinase's ATP-binding pocket. mdpi.com The nature of the substituents on the pyrrolo[2,3-d]pyrimidine core significantly influences the binding affinity and inhibitory capacity of these compounds. mdpi.com

Modulation of Cellular Processes in Cancer

The anticancer effects of this compound derivatives are not limited to kinase inhibition. These compounds also exert their influence by modulating fundamental cellular processes that are often deregulated in cancer, such as the cell cycle and apoptosis.

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis, leading to their uncontrolled proliferation. Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have demonstrated the ability to induce apoptosis in various cancer cell lines. nih.gov

For example, treatment of gastric cancer cells with a 7-H-pyrrolo[2,3-d]pyrimidine derivative led to classic signs of apoptosis, including chromatin condensation and the formation of apoptotic bodies. nih.gov This induction of apoptosis is a key contributor to the observed reduction in cancer cell viability. nih.gov Furthermore, studies on halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide' compounds have also confirmed their role as apoptosis inducers in HepG2 cells. nih.gov

Regulation of Pro-apoptotic and Anti-apoptotic Proteins (e.g., P53, BAX, Bcl2)

The apoptotic process is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins. The tumor suppressor protein p53 plays a crucial role in this process, in part by regulating the expression of the Bcl-2 family of proteins. nih.govpsu.edu This family includes the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. nih.govpsu.edu

Research has shown that p53 can simultaneously decrease the expression of Bcl-2 and increase the expression of Bax, thereby shifting the balance towards apoptosis. nih.govpsu.edu Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been found to modulate this critical pathway. Specifically, the treatment of HepG2 cells with a potent derivative resulted in a notable increase in the levels of the pro-apoptotic proteins caspase-3 and Bax, while simultaneously downregulating the activity of the anti-apoptotic protein Bcl-2. nih.gov This modulation of the Bax/Bcl-2 ratio is a key mechanism underlying the apoptotic effects of these compounds. nih.gov

Biological Activities of this compound Derivatives in Cancer
ActivityKey FindingsAffected Proteins/PathwaysReferences
MAPK InhibitionHalogenated derivatives show potent inhibition of multiple kinases.EGFR, Her2, VEGFR2, PAK4 nih.govmdpi.com
Cell Cycle ArrestInduces cell cycle arrest in cancer cells (e.g., HepG2).Cell Cycle Checkpoints nih.gov
Apoptosis InductionTriggers programmed cell death in various cancer cell lines.Apoptotic Pathways nih.govnih.gov
Regulation of Apoptotic ProteinsIncreases pro-apoptotic proteins (Bax, Caspase-3) and decreases anti-apoptotic protein (Bcl-2).p53, Bax, Bcl-2 nih.govnih.govpsu.edu

Antiviral Research Applications

The 7H-pyrrolo[2,3-d]pyrimidine scaffold has also proven to be a valuable template for the development of antiviral agents. nih.govmdpi.com Research in this area has identified derivatives with promising activity against a range of viruses, including those of significant public health concern. nih.govmdpi.com

Activity against Flaviviruses (e.g., Zika Virus, Dengue Virus)

Flaviviruses, a genus that includes Zika virus (ZIKV) and dengue virus (DENV), are responsible for widespread and often severe infectious diseases in humans. nih.govmdpi.com The discovery of a 7H-pyrrolo[2,3-d]pyrimidine compound as a ZIKV inhibitor spurred further investigation into this chemical class. nih.govmdpi.com

Structure-activity relationship (SAR) studies on 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have identified analogs with potent antiviral activity against both ZIKV and DENV. nih.govmdpi.com These studies have explored various substituents at positions 4 and 7 of the pyrimidine (B1678525) ring, leading to the identification of compounds with significant inhibitory effects. nih.govmdpi.com For example, certain analogs demonstrated excellent titer-reducing capacity against ZIKV. nih.gov Interestingly, some of the top inhibitors identified for ZIKV also showed high antiviral activity against DENV, suggesting a potential common mechanism of action against flaviviruses. mdpi.com While the precise molecular target of these compounds is still under investigation, they represent a new chemotype for the design of small-molecule inhibitors of flaviviruses. nih.govmdpi.com

Antiviral Activity of this compound Derivatives against Flaviviruses
VirusKey FindingsCompound ClassReferences
Zika Virus (ZIKV)Identification of a 7H-pyrrolo[2,3-d]pyrimidine inhibitor led to the development of potent analogs.4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines nih.govmdpi.com
Dengue Virus (DENV)Compounds active against ZIKV also showed significant inhibition of DENV.4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines mdpi.com

Activity against Human DNA Viruses (e.g., Cytomegalovirus, Herpes Simplex Virus Type 1)

Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine class have shown notable efficacy against human DNA viruses, particularly human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1).

Research into pyrrolo[2,3-d]pyrimidine nucleosides, including arabinosyl and 2'-deoxyribosyl variants, has identified several compounds with selective antiviral properties. nih.gov In vitro studies demonstrated that compounds such as ara-tubercidin, ara-toyocamycin, ara-sangivamycin, and deoxysangivamycin are effective inhibitors of HCMV. nih.govasm.org The antiviral effect was found to be selective, with activity against the virus occurring at concentrations that were not significantly toxic to uninfected human cells. nih.gov For instance, ara-sangivamycin was particularly potent, inhibiting viral replication by a factor of 10^5 at a concentration that only partially affected cell growth. nih.govasm.org While also active against HSV-1, these compounds generally exhibited a more pronounced inhibitory effect on HCMV. nih.govasm.org

Further studies have focused on acyclic analogues. The evaluation of 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines revealed that 5-halogen-substituted derivatives were active against both HCMV and HSV-1 at non-cytotoxic concentrations. nih.gov One particular compound from this series, a 5-iodo derivative, was found to be at least ten times more potent than the standard antiviral drug acyclovir. nih.gov

Compound ClassSpecific DerivativesTarget Virus(es)Key FindingsReference
Pyrrolo[2,3-d]pyrimidine Nucleosidesara-tubercidin, ara-toyocamycin, ara-sangivamycin, deoxysangivamycinHuman Cytomegalovirus (HCMV), Herpes Simplex Virus Type 1 (HSV-1)Exhibited selective antiviral activity, with greater potency against HCMV than HSV-1. Ara-sangivamycin was highly potent. nih.govasm.org
Acyclic Pyrrolo[2,3-d]pyrimidine Analogues5-Halogen-substituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidinesHCMV, HSV-1Active against both viruses at non-cytotoxic concentrations. A 5-iodo derivative was over 10-fold more potent than acyclovir. nih.gov

Inhibition of Viral Proteases (e.g., SARS-CoV-2 Mpro)

While the 7H-pyrrolo[2,3-d]pyrimidine scaffold is a key component in many biologically active compounds, current research has not extensively documented the activity of this compound derivatives as specific inhibitors of viral proteases like the SARS-CoV-2 main protease (Mpro). The scientific literature highlights various other chemical structures as potent SARS-CoV-2 Mpro inhibitors, but a direct link to this particular pyrrolopyrimidine core is not prominently established in the available research. mdpi.comresearchgate.net

Inhibition of DNA and RNA Synthesis

A primary mechanism by which pyrrolo[2,3-d]pyrimidine derivatives exert their antiviral effects is through the inhibition of nucleic acid synthesis. Studies on arabinosyl and deoxyribosyl nucleoside analogues indicate that their antiviral action against DNA viruses like HCMV likely stems from the inhibition of viral DNA synthesis. nih.govasm.org

Furthermore, research on 7-deazapurine nucleosides, a class to which these compounds belong, has shown they can have a dual impact. researchgate.netdntb.gov.ua These molecules can be activated within cells through phosphorylation and subsequently incorporated into both RNA and DNA. researchgate.netdntb.gov.ua Their integration into RNA can disrupt protein synthesis, while their incorporation into DNA can lead to DNA damage, collectively hindering viral replication. researchgate.netdntb.gov.ua Additionally, some toyocamycin (B1682990) analogues, which are based on the pyrrolo[2,3-d]pyrimidine structure, have been investigated for their potential to inhibit the RNA-dependent RNA polymerase of the Hepatitis C virus (HCV). nih.gov

Immunomodulatory and Anti-inflammatory Research

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of compounds with significant immunomodulatory and anti-inflammatory potential. These derivatives have been identified as inhibitors of crucial protein kinases involved in immune responses and inflammatory pathways.

Investigations into various pyrrolo[2,3-d]pyrimidine derivatives have confirmed their anti-inflammatory properties. For example, converting 4-chloro-pyrrolo[2,3-d]pyrimidines to 4-hydrazino or 4-pyrazolyl derivatives can yield compounds with significant in-vivo anti-inflammatory activity. researchgate.net The nature and position of substituents on the pyrrolopyrimidine ring system play a critical role in determining the potency of this effect. researchgate.netnih.gov

The mechanism behind these effects often involves the inhibition of key signaling molecules. Derivatives have been designed as potent inhibitors of Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK), both of which are critical for the signaling of various cytokines and immune cell receptors. nih.goveurekaselect.com Inhibition of these kinases can dampen inflammatory processes, making these compounds promising candidates for treating autoimmune disorders like rheumatoid arthritis. nih.gov Other research has focused on developing selective inhibitors of Interleukin-2-inducible T-cell kinase (Itk), a key enzyme in T-cell signaling pathways, further highlighting the immunomodulatory potential of this chemical class for addressing inflammatory and autoimmune diseases. nih.gov

Role in Cytokine Signaling Pathways

Delving deeper into their immunomodulatory function, 7H-pyrrolo[2,3-d]pyrimidine derivatives have been shown to directly interfere with cytokine signaling pathways. Cytokines are essential mediators of inflammation and immunity, and their dysregulation is a hallmark of many diseases.

A significant finding is the development of a 7H-pyrrolo[2,3-d]pyrimidine derivative that acts as a potent inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). researchgate.netnih.gov STAT6 is a critical transcription factor in the signaling pathway of interleukin-4 (IL-4), a key cytokine in allergic inflammation and the differentiation of T helper 2 (Th2) cells. researchgate.netnih.gov An optimized compound not only showed potent STAT6 inhibition but also suppressed Th2 cell differentiation in vitro and reduced eosinophil infiltration in a mouse model of asthma after oral administration. nih.gov

Furthermore, derivatives of this scaffold have been shown to enhance the secretion of IL-2 in human T-cell leukemia (Jurkat) cells, suggesting a role in modulating T-cell activity. dntb.gov.ua The inhibition of Janus kinases (JAKs) by these compounds also represents a direct intervention in cytokine signaling, as JAKs are essential for transmitting signals from a wide array of cytokine receptors.

Antibacterial Research Applications

In addition to their antiviral and immunomodulatory activities, 7H-pyrrolo[2,3-d]pyrimidine derivatives have emerged as a promising class of antibacterial agents.

Various synthesized series of these compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. ijsred.comresearchgate.net For example, certain pyrrolo[2,3-d]pyrimidines exhibited potent activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) superior to the standard antibiotic ampicillin. researchgate.net Other studies have reported on the antibacterial potential of related compounds against pathogens like Escherichia coli and Pseudomonas aeruginosa. ijsred.commdpi.comauctoresonline.org

Filamenting Temperature-Sensitive Mutant Z (FtsZ) Protein Inhibition

A specific and compelling target for antibacterial action is the Filamenting temperature-sensitive mutant Z (FtsZ) protein. FtsZ is a crucial protein that assembles into a ring structure at the site of cell division in most bacteria, making it an attractive target for new antibiotics.

Recent research has successfully identified novel 4-substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives as new inhibitors of FtsZ. nih.gov Using a scaffold-hopping strategy, researchers designed and evaluated a series of compounds for their antibacterial activities. nih.gov

CompoundTarget OrganismActivity (EC50)Mechanism of ActionReference
Compound B6Xanthomonas oryzae pv. oryzae (Xoo)4.65 µg/mLInhibits GTPase activity of FtsZ, leading to bacterial cell elongation and death. nih.gov
Bismerthiazol (Reference)Xanthomonas oryzae pv. oryzae (Xoo)48.67 µg/mL- nih.gov
Thiodiazole copper (Reference)Xanthomonas oryzae pv. oryzae (Xoo)98.57 µg/mL- nih.gov

The lead compound, designated B6, demonstrated superior in vitro bioactivity against Xanthomonas oryzae pv. oryzae (Xoo), a significant plant pathogen, when compared to established agricultural bactericides. nih.gov The antibacterial mechanism was shown to involve the interaction of compound B6 with the FtsZ protein (XooFtsZ), inhibiting its GTPase activity. nih.gov This disruption of FtsZ function leads to an elongated cell phenotype and ultimately, bacterial cell death. nih.gov These findings position 7H-pyrrolo[2,3-d]pyrimidine derivatives as a valuable chemical scaffold for the development of novel FtsZ inhibitors. nih.gov

Neurodegenerative Disease Research

Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine core structure have been investigated for their potential in treating neurodegenerative diseases, which are characterized by the progressive loss of structure or function of neurons.

Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are linked to an increased risk of developing Parkinson's disease. As a result, the inhibition of LRRK2 is a promising therapeutic strategy. nih.gov Researchers have actively pursued the development of small molecule inhibitors of LRRK2, with a focus on the 7H-pyrrolo[2,3-d]pyrimidine scaffold.

Through a kinase-focused screening, a series of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine derivatives were identified as potent LRRK2 inhibitors. nih.gov Optimization of this series for physicochemical properties and kinase selectivity led to the discovery of a compound that demonstrated potent in vitro inhibition of LRRK2 kinase activity. nih.gov This compound also exhibited favorable physicochemical properties and high selectivity across the kinome. nih.gov Importantly, it was found to penetrate the central nervous system and significantly inhibit the phosphorylation of Serine935 in the brains of both rats and mice after oral administration. nih.gov

Further structure-guided design and optimization of fragment-derived pyrrolo[2,3-d]pyrimidines have yielded highly potent and selective LRRK2 inhibitors. nih.govacs.org For instance, the (2R)-2-methylpyrrolidin-1-yl derivative 18 was identified with a high potency. nih.gov Subsequent modifications, such as the introduction of a 2-[(1,3-dimethyl-1H-pyrazol-4-yl)amino] group, led to derivatives with even greater potency and selectivity for LRRK2. nih.gov These compounds serve as valuable chemical probes for studying the biological effects of LRRK2 inhibition. nih.gov

Two structurally distinct LRRK2 inhibitors, LRRK2-IN-1 and GSK2578215A, were shown to have different effects on neurotransmitter release in the brain. nih.gov LRRK2-IN-1 was found to inhibit the release of glutamate (B1630785) in the striatum but did not affect dopamine (B1211576) release. nih.gov In contrast, GSK2578215A inhibited dopamine release in the striatum and glutamate release in the cortex, while surprisingly enhancing glutamate release in the striatum. nih.gov These findings highlight the complex and sometimes contradictory effects that LRRK2 inhibitors can have on neuronal function. nih.gov

Table 1: LRRK2 Inhibition by 7H-Pyrrolo[2,3-d]pyrimidine Derivatives

Compound Target Activity Notes Reference
4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine derivative LRRK2 Potent in vitro inhibition Good physicochemical properties and kinase selectivity. CNS penetration. nih.gov
(2R)-2-Methylpyrrolidin-1-yl derivative 18 LRRK2 G2019S cKi 0.7 nM, LE 0.66 Increased potency. nih.gov
2-[(1,3-dimethyl-1H-pyrazol-4-yl)amino] derivative 32 LRRK2 High potency and selectivity Favorable in vitro PK profile. nih.gov
LRRK2-IN-1 LRRK2 Inhibited striatal glutamate release Did not affect dopamine release. nih.gov
GSK2578215A LRRK2 Inhibited striatal dopamine and cortical glutamate release Enhanced striatal glutamate release. nih.gov

Other Biological Activities

Beyond their role in neurodegenerative disease research, derivatives of 7H-pyrrolo[2,3-d]pyrimidine have demonstrated a range of other important biological activities.

Dihydrofolate Reductase Inhibition

The pyrido[2,3-d]pyrimidine (B1209978) ring system, closely related to the 7H-pyrrolo[2,3-d]pyrimidine core, has been associated with dihydrofolate reductase (DHFR) inhibition. mdpi.com DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it an attractive target for antimicrobial and anticancer therapies.

Glucosidase Inhibition

Pyrido[2,3-d]pyrimidine derivatives have also been identified as efficient inhibitors of glucosidase. mdpi.com α-Glucosidase is a key enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial blood glucose levels. jocpr.com Studies have shown that some pyrimidine derivatives can exhibit significant in vitro inhibitory activity against α-glucosidase, with some compounds being more potent than the standard drug acarbose. jocpr.com

Antioxidant Activity

Several studies have highlighted the antioxidant potential of pyrrolo[2,3-d]pyrimidine and related structures. mdpi.commdpi.comnih.gov Antioxidants can protect cells from damage caused by reactive oxygen species. Certain pyrido[2,3-d]pyrimidine derivatives have shown potent antioxidant activity, with some exhibiting higher inhibition of lipid peroxidation than the standard antioxidant Trolox. mdpi.com Similarly, some spiro pyrrolo[3,4-d]pyrimidine derivatives have demonstrated strong antioxidant activity in DPPH radical scavenging assays. nih.gov

Table 2: Other Biological Activities of Pyrrolo[2,3-d]pyrimidine Derivatives

Activity Target/Assay Findings Reference
Dihydrofolate Reductase Inhibition Dihydrofolate Reductase Pyrido[2,3-d]pyrimidines show inhibitory activity. mdpi.com
Glucosidase Inhibition α-Glucosidase Pyrido[2,3-d]pyrimidines are efficient inhibitors. mdpi.com
Antioxidant Activity Lipid Peroxidation Inhibition Some pyrido[2,3-d]pyrimidines are more potent than Trolox. mdpi.com
Antioxidant Activity DPPH Radical Scavenging Spiro pyrrolo[3,4-d]pyrimidines show strong activity. nih.gov

Structure Activity Relationship Sar Studies of 7h Pyrrolo 2,3 D Pyrimidin 2 Ylmethanol Analogs

Identification of Pharmacophoric Features for Biological Potency

The biological potency of 7H-pyrrolo[2,3-d]pyrimidine derivatives is intricately linked to specific pharmacophoric features. The core pyrrolo[2,3-d]pyrimidine scaffold itself is a key element, with the nitrogen atoms at positions 1 and 3 being crucial for hydrogen bonding interactions with target proteins.

Key pharmacophoric features often include:

A hydrogen bond donor/acceptor system: The pyrimidine (B1678525) ring nitrogens and the pyrrole (B145914) N-H group are critical for forming hydrogen bonds within the ATP-binding pocket of kinases.

Aromatic or heteroaromatic rings: Substituents at various positions, often containing aromatic or heteroaromatic rings, engage in hydrophobic and van der Waals interactions, contributing to binding affinity.

Specific substituent patterns: The placement and nature of substituents on the pyrrolo[2,3-d]pyrimidine core dictate the compound's potency and selectivity towards specific biological targets.

For instance, in the development of Aurora kinase inhibitors, the 2-amino-pyrrolo[2,3-d]pyrimidine scaffold was identified as a potent pharmacophore. nih.gov SAR studies revealed that specific substitutions at the 2-amino group and other positions on the core structure led to compounds with nanomolar activity. nih.gov

Influence of Substituents at Pyrrolo[2,3-d]pyrimidine Positions on Activity and Selectivity

The strategic placement of substituents on the 7H-pyrrolo[2,3-d]pyrimidine ring system is a critical aspect of designing potent and selective inhibitors.

Position 2: Functionalization at the C2 position of the pyrrolo[2,3-d]pyrimidine core has been shown to be a viable strategy for improving selectivity. nih.gov In a study on Aurora kinase inhibitors, moving from a pyrazolopyrimidine to a pyrrolopyrimidine scaffold allowed for modifications at C2, leading to improved selectivity against CDK1. nih.gov

Position 4: For inhibitors of Protein Kinase B (PKB), 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been identified as selective and orally active compounds. nih.gov The nature of the substituent at the 4-position of the piperidine (B6355638) ring was found to be crucial for selectivity over PKA. For example, a tert-butyl substituent significantly increased selectivity. nih.gov

Position 5: Shifting a substituent from the 6- to the 5-position of the pyrrolo[2,3-d]pyrimidine ring can alter the mechanism of action. In a series of antifolates, this shift resulted in a dual inhibition of both glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase), whereas the 6-substituted analogs primarily inhibited GARFTase. nih.gov

Position 6: In the design of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, variations at the 6-position of the pyrrolo[2,3-d]pyrimidine scaffold, such as benzylamino or phenyl substituents, were explored. acs.org

Position 7: The C7 position offers a site for modification that can influence binding affinity and cellular activity. nih.gov For example, 7-hetaryl-7-deazaadenosines have shown potent cytostatic effects. nih.gov

The following table summarizes the influence of substituents at different positions on the activity and selectivity of 7H-pyrrolo[2,3-d]pyrimidine analogs:

PositionTargetSubstituent EffectReference
2Aurora KinasesFunctionalization allowed for improved selectivity over CDK1. nih.gov
4Protein Kinase B (PKB)Substituents on the attached piperidine ring influence selectivity against PKA. nih.gov
5GARFTase/AICARFTaseShifting a substituent from position 6 to 5 led to dual enzyme inhibition. nih.gov
6LRRK2Benzylamino or phenyl substituents were explored for inhibitory activity. acs.org
7VariousSubstitution can enhance base-pairing in nucleic acids or enzyme binding. nih.gov

Application of Scaffold Hopping in Derivative Design

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the central core of a molecule with a structurally different scaffold while maintaining the key pharmacophoric features responsible for biological activity. niper.gov.in This approach has been successfully applied to the design of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives.

One notable example is the development of Monopolar spindle kinase 1 (Mps1) inhibitors. nih.gov Starting from a known inhibitor scaffold, researchers employed a scaffold hopping approach to design a new class of Mps1 inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine structure. nih.gov This led to the identification of a potent inhibitor with an IC50 of 29 nM. nih.gov

In another instance, a scaffold hopping strategy was used to design Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors. mdpi.com By merging fragments of the marketed drug Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus, novel and potent inhibitors were developed. mdpi.com This approach highlights the utility of combining structural elements from known inhibitors to guide the design of new drug candidates. mdpi.com

The rationale behind scaffold hopping often involves seeking to improve properties such as potency, selectivity, or pharmacokinetic profiles, or to explore novel intellectual property space. niper.gov.in

Structure-Based Design Principles for Targeted Inhibitors

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the biological target to design potent and selective inhibitors. This approach has been instrumental in the development of targeted inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold.

A key principle in SBDD is the identification of specific interactions between the inhibitor and the target protein. For example, in the design of Aurora kinase inhibitors, the crystal structures of Aurora-A kinase and CDK2 were superimposed to identify differences that could be exploited to achieve selectivity. nih.gov This led to the design of 2,6,7-trisubstituted-7H-pyrrolo[2,3-d]pyrimidines with tunable activity against CDK1 while maintaining potency against Aurora kinases. nih.gov

Molecular docking studies are also a crucial component of SBDD. In the development of Focal Adhesion Kinase (FAK) inhibitors, docking studies of a potent 2,4-disubstituted-7H-pyrrolo[2,3-d]pyrimidine derivative were used to understand its binding mode and to guide further structural optimization. nih.gov

The following table outlines key structure-based design principles applied to 7H-pyrrolo[2,3-d]pyrimidine inhibitors:

TargetDesign PrincipleOutcomeReference
Aurora KinasesSuperimposing target and off-target kinase structures to identify differences for selectivity.Development of dual Aurora A/B inhibitors with tunable selectivity against CDK1. nih.gov
FAKMolecular docking to elucidate binding modes and guide further optimization.Identification of a lead compound for FAK-targeted anticancer drug discovery. nih.gov

Computational Chemistry and Molecular Modeling of 7h Pyrrolo 2,3 D Pyrimidin 2 Ylmethanol Derivatives

Molecular Docking Investigations of Ligand-Target Protein Interactions

Molecular docking is a fundamental computational technique used to predict the preferred binding orientation of a ligand to its macromolecular target. For derivatives of 7H-pyrrolo[2,3-d]pyrimidine, docking studies have been instrumental in elucidating their interactions within the ATP-binding sites of various kinases, such as Focal Adhesion Kinase (FAK), p21-activated kinase 4 (PAK4), and Interleukin-2-inducible T-cell kinase (Itk). nih.govdoi.orgnih.gov

These studies consistently show that the 7H-pyrrolo[2,3-d]pyrimidine core acts as a hinge-binder. The nitrogen atoms in the pyrimidine (B1678525) ring typically form crucial hydrogen bonds with the backbone residues of the kinase hinge region, a key interaction for anchoring the inhibitor. doi.org For instance, in the case of FAK inhibitors, the diamine moiety of the scaffold forms three hydrogen bonds with the backbone of residues Glu500 and Gly502 in the kinase hinge. doi.org

Substituents on the pyrrolopyrimidine ring are then explored to form additional interactions with other regions of the binding pocket, such as the DFG motif or allosteric sites, to enhance potency and selectivity. doi.org Docking studies on covalent Itk inhibitors revealed that placing a specific substitution group at a hydration site within the ATP binding pocket was critical for achieving selectivity. nih.gov Similarly, investigations into PAK4 inhibitors have used molecular docking to understand the initial binding patterns before more intensive computational analysis. nih.gov

Table 1: Molecular Docking Results for Selected 7H-Pyrrolo[2,3-d]pyrimidine Derivatives

Compound/Derivative Target Protein Predicted Binding Energy (kcal/mol) Key Interacting Residues
Compound 18h FAK -10.33 Glu500, Gly502
Compound RP-3 Antimicrobial Target -7.4 Not specified

| Compound 5k | EGFR, Her2, VEGFR2, CDK2 | Not specified | Similar binding to sunitinib (B231) |

This table is generated based on available data from the provided search results. "Not specified" indicates that the specific data was not mentioned in the source.

Molecular Dynamics Simulations for Elucidating Binding Modes and Inhibitory Mechanisms

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic perspective, revealing the stability of the ligand-protein complex and the subtle conformational changes that occur over time. MD simulations have been effectively applied to study 7H-pyrrolo[2,3-d]pyrimidine derivatives, particularly in the context of kinase inhibition. nih.gov

A study on four 7H-pyrrolo[2,3-d]pyrimidine derivatives as PAK4 inhibitors used MD simulations to investigate their binding modes and inhibitory mechanisms at a molecular level. nih.gov The simulations, run for nanoseconds, assess the stability of the complex by calculating the root-mean-square deviation (RMSD) of the protein and ligand. A stable system is indicated when the RMSD values reach a plateau. mmu.ac.uk

These simulations confirmed that the primary interactions occur with the hinge region, β-sheets (specifically β1–β3 and β7), and charged residues surrounding the substituents. nih.gov The hinge region interaction was found to be the strongest and most critical for the inhibitory capacity of all the tested compounds. nih.gov Analysis of the root-mean-square fluctuations (RMSF) can further identify which parts of the protein become more or less flexible upon ligand binding, providing clues about the mechanism of inhibition. mmu.ac.uk

Binding Free Energy Calculations and Quantitative Analysis

To provide a more quantitative estimate of binding affinity that often correlates better with experimental data than docking scores alone, binding free energy calculations are employed. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are widely used for this purpose. researchgate.netfrontiersin.org These "end-point" methods calculate the free energy difference between the protein-ligand complex and the unbound components by analyzing snapshots from an MD trajectory. frontiersin.org

In the study of PAK4 inhibitors, MM/GBSA calculations were performed to determine the binding free energies (ΔG_bind) of four different derivatives. nih.gov The calculated relative binding free energies showed a qualitative agreement with the experimental inhibitory order (IC50 values). nih.gov This method allows the total binding free energy to be broken down into contributions from different energy components (e.g., van der Waals, electrostatic, polar and nonpolar solvation energies), offering a deeper understanding of the driving forces behind ligand binding. nih.govresearchgate.net For instance, analysis revealed that hydrophobic interactions were essential for ligand binding to the NIK kinase. researchgate.net

Table 2: Relative Binding Free Energy of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives against PAK4

Complex Relative ΔG_bind (kJ·mol⁻¹) Relative Solvation Free Energy (kJ·mol⁻¹)
5n 0 0
5h 13.752 2.341
5g 19.803 -9.455

| 5e | 35.162 | -5.528 |

Data sourced from a study on PAK4 inhibitors, showing values relative to the most potent compound (5n). nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic properties of molecules. ijcce.ac.ir For 7H-pyrrolo[2,3-d]pyrimidine derivatives, DFT calculations provide insights into their geometry, electronic structure, and reactivity. researchgate.netijcce.ac.ir These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). ijcce.ac.ir

The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. ijcce.ac.ir A smaller energy gap suggests that a molecule is more reactive. ijcce.ac.ir DFT studies have been used to optimize the geometry of novel pyrrolo[2,3-d]pyrimidine derivatives and to calculate their HOMO-LUMO energies, helping to rationalize their observed biological activities. researchgate.net Furthermore, Natural Bond Orbital (NBO) analysis can be performed to understand hyperconjugative interactions and charge delocalization within the molecule. ijcce.ac.ir

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

A critical aspect of drug development is ensuring that a compound has favorable pharmacokinetic and safety profiles. In silico ADMET prediction models are used early in the discovery process to flag potential liabilities. audreyli.com For various series of 7H-pyrrolo[2,3-d]pyrimidine derivatives, computational tools have been used to predict properties like oral bioavailability, adherence to Lipinski's and Veber's rules, and potential toxicity. afjbs.comresearchgate.net

Studies have shown that derivatives can be designed to have favorable ADMET profiles. For example, an analysis of a pyrrolo[2,3-d]pyrimidine urea (B33335) derivative indicated a good pharmacokinetic and safety profile, supporting its potential as a lead compound. afjbs.com These predictive models assess parameters such as aqueous solubility, blood-brain barrier penetration, plasma protein binding, and inhibition of cytochrome P450 (CYP) enzymes. nih.gov By filtering out compounds with predicted poor ADMET properties, researchers can focus synthetic efforts on candidates with a higher probability of success. audreyli.com

Table 3: Predicted ADMET Properties for a Pyrrolo[2,3-d]pyrimidine Derivative (Compound RP-3)

Property Prediction Implication
Lipinski's Rule Favorable Good potential for oral bioavailability
Veber's Rule Favorable Good potential for oral bioavailability

| Safety Profile | Favorable (e.g., non-cytotoxic, non-immunotoxic) | Reduced risk of toxicity |

This table is a generalized representation based on findings for derivatives of the scaffold. afjbs.comresearchgate.net

Investigation of Tautomerism and Conformational Dynamics

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and the existence of different tautomeric or conformational states. Computational methods are used to explore the conformational landscape of 7H-pyrrolo[2,3-d]pyrimidine derivatives. For derivatives containing flexible linkers or substituents, such as a piperidine (B6355638) ring, understanding the preferred conformations is crucial.

For example, the crystal structure analysis of a tofacitinib (B832) bioisostere revealed that its piperidine ring adopts a chair conformation. nih.gov Computational conformational analysis can systematically explore all possible low-energy conformations, which can then be used in docking studies to identify the bioactive conformation. Tautomerism, particularly involving the pyrrole (B145914) nitrogen and the pyrimidine ring, can also be investigated using quantum mechanics calculations to determine the relative stability of different tautomeric forms, as the dominant species in solution may not be the one that binds to the target.

Future Directions and Emerging Research Avenues for 7h Pyrrolo 2,3 D Pyrimidin 2 Ylmethanol Studies

Development of Novel Chemotypes with Enhanced Potency and Selectivity

The quest for more potent and selective kinase inhibitors is a driving force in medicinal chemistry. The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, offers a versatile platform for structural modifications to achieve these goals. nih.govmdpi.com

Researchers are actively designing and synthesizing new derivatives with improved pharmacological profiles. For instance, structural optimizations of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have led to the development of highly selective and potent Janus kinase 3 (JAK3) inhibitors for potential rheumatoid arthritis treatment. nih.gov By modifying substituents on the pyrrolo[2,3-d]pyrimidine core, scientists aim to enhance binding affinity to the target kinase while minimizing interactions with other kinases, thereby improving the therapeutic window.

A notable strategy involves the hybridization of the 7H-pyrrolo[2,3-d]pyrimidine scaffold with other privileged fragments to create novel tricyclic systems. This approach seeks to explore new chemical space and electronic distributions to achieve selective anticancer activity. mdpi.com The introduction of halogen atoms into the molecular structure is another proven method to boost potency and selectivity. nih.gov

Table 1: Examples of 7H-pyrrolo[2,3-d]pyrimidine Derivatives with Enhanced Potency and Selectivity

Compound/DerivativeTarget Kinase(s)Key Structural ModificationsReported Potency/SelectivityReference
(R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrileJAK1Combination of tofacitinib's 7-deazapurine and 5-azaspiro[2.4]heptan-7-amineIC50 of 8.5 nM for JAK1, with a 48-fold selectivity over JAK2. researchgate.netrsc.org researchgate.netrsc.org
Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazidesEGFR, Her2, VEGFR2, CDK2Incorporation of halogen substituentsIC50 values ranging from 40 to 204 nM against multiple kinases. nih.gov nih.gov
5,7-Diphenyl-pyrrolo[2,3d]pyrimidinesc-SrcDiphenyl substitution at the 5 and 7 positionsIC50 < 50 nM for c-Src with specificity against other tyrosine kinases. medchemexpress.com medchemexpress.com
2-[4-(4-{[7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino}phenyl)piperazin-1-yl]acetamideSTAT63,5-difluorobenzyl group at the 7-position and a piperazinyl-acetamide moiety at the 2-positionPotent STAT6 inhibition. nih.gov nih.gov

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Discovery of Undisclosed Molecular Targets and Mechanisms of Action

While the 7H-pyrrolo[2,3-d]pyrimidine scaffold is well-known for its kinase inhibitory activity, particularly against Janus kinases (JAKs), ongoing research seeks to uncover novel molecular targets and elucidate their mechanisms of action. nih.govnih.gov This exploration could significantly broaden the therapeutic applications of compounds based on this framework.

One area of investigation is the potential for these compounds to act as multi-targeted kinase inhibitors. For example, certain halogenated derivatives have demonstrated inhibitory effects against a panel of kinases including EGFR, Her2, VEGFR2, and CDK2. nih.gov Understanding the full spectrum of kinases inhibited by a particular derivative is crucial for predicting its efficacy and potential side effects.

Furthermore, research is expanding beyond kinases to other protein families. For instance, derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been identified as inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6), a key transcription factor in allergic responses. nih.gov The discovery of such non-kinase targets opens up new avenues for drug development for a different set of diseases. The inhibitory mechanism of these compounds often involves competitive binding to the ATP-binding site of the target kinase, preventing phosphorylation and subsequent signal transduction. nih.govyoutube.com

Strategies for Mitigating Off-Target Effects and Improving Specificity

A significant challenge in the development of kinase inhibitors is achieving high specificity to minimize off-target effects, which can lead to adverse events. Researchers are employing several strategies to enhance the specificity of 7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanol derivatives.

One approach is the rational design of inhibitors based on the structural differences between the ATP-binding sites of various kinases. By exploiting these subtle differences, it is possible to design molecules that fit snugly into the active site of the desired target while having poor affinity for other kinases. nih.gov

Another strategy involves targeting the inactive conformation of kinases. Some inhibitors, known as "type II" inhibitors, bind to the DFG-out conformation, which is an inactive state of the kinase. This can lead to greater selectivity compared to "type I" inhibitors that bind to the active DFG-in conformation. ntnu.no

Furthermore, computational methods such as molecular docking and molecular dynamics simulations are instrumental in predicting and understanding inhibitor-kinase interactions. nih.gov These in silico tools help in the rational design of more specific inhibitors before their synthesis and biological evaluation, saving time and resources.

Exploration of New Therapeutic Indications and Disease Models

The diverse biological activities of 7H-pyrrolo[2,3-d]pyrimidine derivatives suggest their potential application in a wide range of diseases beyond their current focus. While their role as JAK inhibitors has been prominent in the context of autoimmune disorders like rheumatoid arthritis and inflammatory conditions, researchers are actively exploring new therapeutic frontiers. nih.govresearchgate.netgoogle.com

The demonstrated anti-proliferative and apoptosis-inducing effects of some derivatives in cancer cell lines point towards their potential as anticancer agents. nih.govmdpi.com For example, certain compounds have shown promising cytotoxic effects against liver, breast, and colon cancer cells. nih.govmdpi.com

Beyond cancer and autoimmune diseases, the antiviral properties of this scaffold are also being investigated. Certain 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have shown inhibitory activity against flaviviruses like Zika and dengue virus, presenting a new chemotype for the development of antiviral drugs. mdpi.com The development of relevant animal disease models is crucial for the preclinical evaluation of these new therapeutic indications.

Integration of Advanced Experimental and Computational Techniques for Comprehensive Characterization

To accelerate the discovery and development of novel this compound-based therapeutics, researchers are increasingly integrating advanced experimental and computational techniques. This synergistic approach allows for a more comprehensive characterization of these compounds.

Advanced Experimental Techniques:

High-throughput screening (HTS): Enables the rapid screening of large compound libraries to identify initial hits with desired biological activity.

X-ray crystallography: Provides detailed three-dimensional structural information of inhibitor-target complexes, guiding rational drug design and optimization. ntnu.no

In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling: Assesses the drug-like properties of lead compounds early in the development process. rsc.org

Computational Techniques:

Molecular docking: Predicts the preferred binding orientation of a ligand to its target protein. nih.govnih.gov

Molecular dynamics (MD) simulations: Simulates the movement of atoms and molecules over time, providing insights into the stability and dynamics of ligand-protein interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies: Correlates the chemical structure of compounds with their biological activity to build predictive models.

By combining these powerful tools, scientists can gain a deeper understanding of the structure-activity relationships, binding modes, and pharmacokinetic properties of this compound derivatives, ultimately leading to the development of safer and more effective medicines.

Q & A

Basic Research Questions

Q. How is 7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanol structurally characterized in academic research?

  • Methodological Answer : Structural elucidation typically employs NMR spectroscopy (¹H/¹³C) to confirm the pyrrolopyrimidine scaffold and hydroxymethyl substitution. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC ensures purity (>95%). Key spectral data include:

  • ¹H NMR : Peaks for the hydroxymethyl group (δ ~4.6 ppm, broad singlet) and aromatic protons (δ ~7.5–8.5 ppm) .
  • SMILES : OCC1=C2C=CNC2=NC=N1 (verified against synthetic intermediates) .

Q. What are the common synthetic routes for this compound?

  • Methodological Answer : Synthesis often involves multi-step heterocyclic condensation , starting with pyrrole and pyrimidine precursors. A representative route includes:

Palladium-catalyzed cross-coupling to attach substituents to the pyrrolopyrimidine core.

Hydroxymethylation via formaldehyde or paraformaldehyde under basic conditions (e.g., K₂CO₃ in DMF).

  • Critical Parameters : Reaction temperature (80–100°C) and pH control (pH 8–10) to avoid side reactions .

Q. Which reactivity patterns are observed for the hydroxymethyl group in this compound?

  • Methodological Answer : The hydroxymethyl group undergoes alkylation (e.g., with methyl iodide) or oxidation (e.g., MnO₂ to form the aldehyde). Protection strategies (e.g., silylation with TBDMSCl) are used to prevent undesired reactivity during functionalization .

Q. How are impurities removed during purification?

  • Methodological Answer : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) effectively removes byproducts like unreacted pyrimidine precursors. HPLC-MS monitors purity post-purification .

Advanced Research Questions

Q. How can this compound derivatives be designed for kinase inhibition (e.g., JAK or FAK)?

  • Methodological Answer : Rational design focuses on substituting the 4-position with electrophilic groups (e.g., chloro, amino) to enhance target binding. Molecular docking studies (PDB: 7GV/7GT) guide modifications to optimize interactions with kinase ATP-binding pockets .
  • Example : Cocrystallization with 3,5-dimethylpyrazole improves solubility and crystallinity for structural analysis .

Q. What strategies resolve contradictory yield data in large-scale synthesis?

  • Methodological Answer : Discrepancies often arise from catalyst loading (e.g., Pd(PPh₃)₄ vs. PdCl₂) or solvent polarity effects. Systematic Design of Experiments (DoE) identifies optimal conditions:

  • Key Factors : Catalyst (5–10 mol%), solvent (DMF > DMSO), and reaction time (12–24 h) .

Q. How is regioselective functionalization achieved at the 2- vs. 4-positions of the pyrrolopyrimidine core?

  • Methodological Answer : Directing groups (e.g., chloro at C4) bias electrophilic substitution. For C2-selective modifications:

  • Lithiation at –78°C (using LDA) followed by quenching with electrophiles (e.g., aldehydes).
  • Microwave-assisted synthesis (150°C, 30 min) improves regioselectivity in SNAr reactions .

Q. What analytical challenges arise in quantifying degradation products under physiological conditions?

  • Methodological Answer : LC-MS/MS with a C18 column (gradient: 0.1% formic acid in H₂O/MeCN) detects hydrolytic degradation (e.g., ring-opened metabolites). Forced degradation studies (pH 1–13, 40°C) identify labile sites, guiding prodrug design .

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